

O-Desmethyl Quinidine: A Technical Guide to its Solubility Characteristics

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Compound of Interest

Compound Name: *O-Desmethyl quinidine*

Cat. No.: *B15600928*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **O-Desmethyl quinidine**, a primary metabolite of the antiarrhythmic drug quinidine.

Understanding the solubility of this compound is critical for its use in in-vitro and in-vivo research, as well as for the development of potential future therapeutic applications. Due to the limited publicly available quantitative data for **O-Desmethyl quinidine**, this guide also includes comparative data for its parent compound, quinidine, to provide a broader context for researchers.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive data is sparse, the following tables summarize the currently available quantitative and qualitative solubility information for **O-Desmethyl quinidine**.

Quantitative Solubility Data

The following table presents the known quantitative solubility values for **O-Desmethyl quinidine**. For comparative purposes, data for the parent compound, quinidine, is also included.

Compound	Solvent	Solubility	Molar Concentration (mM)	Method/Notes
O-Desmethyl Quinidine	Dimethyl Sulfoxide (DMSO)	100 mg/mL[1]	322.17 mM[1]	Requires sonication. The hygroscopic nature of DMSO can impact solubility.[1]
Quinidine (Parent Cmpd.)	Dimethyl Sulfoxide (DMSO)	~25 - 32.44 mg/mL[2]	~77 - 100 mM[2]	For comparison.
Quinidine (Parent Cmpd.)	Ethanol	~1 - 8.11 mg/mL[2]	~3 - 25 mM[2]	For comparison.
Quinidine (Parent Cmpd.)	Dimethylformamide (DMF)	~30 mg/mL[2]	~92.5 mM	For comparison.
Quinidine (Parent Cmpd.)	Aqueous Buffer (1:2 DMF:PBS, pH 7.2)	~0.33 mg/mL[2]	~1.0 mM	For comparison.
Quinidine (Parent Cmpd.)	Water (25°C)	140 mg/L[3]	0.43 mM	For comparison.

Qualitative and Comparative Solubility

Additional literature provides qualitative descriptions of **O-Desmethyl quinidine**'s solubility.

- General Organic Solvents: **O-Desmethyl quinidine** is described as being slightly soluble in Ethanol and Methanol.[4]
- Aqueous Solubility Comparison: A pharmacokinetic study in rabbits noted that **O-Desmethyl quinidine** (referred to as 6'-hydroxycinchonine) has greater polarity and, consequently, is suggested to have greater water solubility than its parent compound, quinidine.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following section details a generalized yet comprehensive experimental protocol for determining the thermodynamic (equilibrium) solubility of **O-Desmethyl quinidine**. This method is considered the gold standard for solubility measurement.

Objective: To determine the equilibrium solubility of **O-Desmethyl quinidine** in a given solvent at a specified temperature.

Materials:

- **O-Desmethyl Quinidine** (solid, high purity)
- Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile)
- Microcentrifuge tubes or glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Microcentrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes for standard preparation

Methodology:

- **Preparation of Solvent:** Prepare the desired solvent system. For aqueous buffers, ensure the pH is accurately adjusted and recorded.
- **Addition of Excess Solute:** Add an excess amount of solid **O-Desmethyl quinidine** to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after

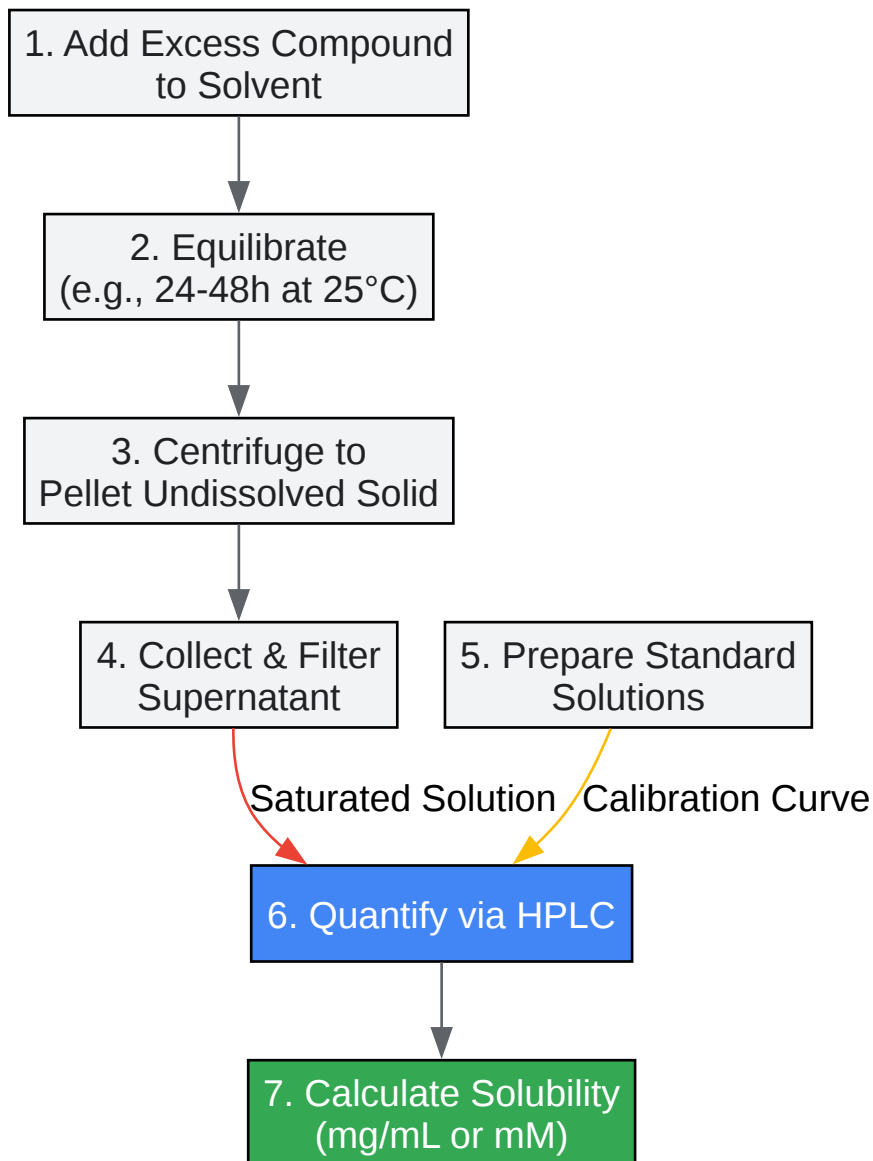
equilibrium is reached (e.g., 2-5 mg of compound in 1 mL of solvent).

- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is typically recommended to ensure thermodynamic equilibrium is achieved.
- **Phase Separation:** After incubation, allow the vials to stand for a short period to let the larger particles settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, filter the supernatant through a chemically inert 0.22 µm syringe filter. Note: It is crucial to assess potential compound adsorption to the filter material beforehand.
- **Quantification:**
 - **Standard Curve Preparation:** Prepare a series of standard solutions of **O-Desmethyl quinidine** of known concentrations in the chosen solvent.
 - **HPLC Analysis:** Analyze the filtered supernatant (saturated solution) and the standard solutions using a validated HPLC method. The mobile phase, column, flow rate, and detection wavelength should be optimized for **O-Desmethyl quinidine**.
 - **Concentration Determination:** Determine the concentration of **O-Desmethyl quinidine** in the saturated solution by interpolating its peak area from the standard curve.
- **Data Reporting:** Report the solubility in mg/mL or molarity (mM) at the specified temperature and pH (for aqueous solutions). The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

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